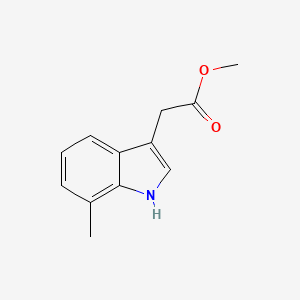

Methyl 7-Methylindole-3-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 2-(7-methyl-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H13NO2/c1-8-4-3-5-10-9(6-11(14)15-2)7-13-12(8)10/h3-5,7,13H,6H2,1-2H3 |

InChI Key |

RFPRDMVIHONZHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(=O)OC |

Origin of Product |

United States |

The Indole Nucleus: a Cornerstone in Biological Systems

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a vast array of biologically active compounds. researchgate.netnih.gov This privileged scaffold is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. nih.govimpactfactor.org Its unique electronic properties and the ability of the nitrogen atom to participate in hydrogen bonding contribute to its versatile binding interactions with biological macromolecules such as proteins and nucleic acids. researchgate.net The indole ring is a key component in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netijpsr.com More than 40 drugs containing an indole moiety have been approved for clinical use, highlighting its therapeutic importance. researchgate.net

Indole 3 Acetic Acid Iaa and Its Ester Derivatives in Research

Indole-3-acetic acid (IAA) is the most common and well-studied naturally occurring plant hormone of the auxin class, playing a critical role in virtually all aspects of plant growth and development. nih.govwikipedia.org Plants meticulously regulate IAA levels through biosynthesis, degradation, transport, and the formation of conjugates, including esters. nih.govresearchgate.net In plant tissues, a significant portion of IAA exists in conjugated forms, which are considered to be biologically inactive storage or transport forms. nih.govnih.gov

The ester derivatives of IAA are of significant interest to researchers. The esterification of the carboxylic acid group of IAA alters its polarity, which can influence its movement across cellular membranes. nih.gov Research has shown that these ester conjugates, such as methyl indole-3-acetate (B1200044) (MeIAA), can be hydrolyzed by enzymes within the plant to release the active hormone, IAA. nih.govnih.gov This mechanism of activation makes IAA esters valuable tools for studying auxin homeostasis and signaling pathways. nih.gov For instance, the study of how different esterases act on various IAA esters helps to elucidate the spatial and temporal regulation of auxin activity in plants. nih.gov

Contextualizing Methyl 7 Methylindole 3 Acetate: a Substituted Indole 3 Acetate Ester

Methyl 7-methylindole-3-acetate is a specific derivative of IAA. Its structure consists of the indole-3-acetic acid backbone with two key modifications: the carboxylic acid group is esterified with a methyl group, and a second methyl group is attached to the 7-position of the indole (B1671886) ring. The parent compound for this molecule is 7-methylindole-3-acetic acid. scbt.com

Below are the key chemical properties of the parent acid and the title ester compound, Methyl indole-3-acetate (B1200044).

Data sourced from PubChem and other chemical suppliers. scbt.comnih.govsigmaaldrich.com

Research Gaps and the Rationale for Studying Methyl 7 Methylindole 3 Acetate

Strategies for the Formation of the 7-Methylindole Core Structure

The critical step in synthesizing the target molecule is the formation of the 7-methylindole heterocyclic system. This requires methods that can precisely control the position of the methyl substituent on the benzene (B151609) portion of the indole ring.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.org The reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgnih.gov A subsequent acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the aromatic indole ring. wikipedia.orgyoutube.com

To synthesize the 7-methylindole core, the Fischer synthesis would typically employ o-tolylhydrazine (B1593758) (2-methylphenylhydrazine) as the starting material. The choice of the carbonyl component is crucial for introducing the eventual acetate (B1210297) side chain. Reacting o-tolylhydrazine with an appropriate carbonyl compound, such as levulinic acid or a derivative, under acidic catalysis leads to the formation of the 7-methylindole structure. The reaction can be catalyzed by various Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org The regioselectivity, when using unsymmetrical ketones, can be influenced by the acidity of the medium and steric effects. thermofisher.com

| Catalyst Type | Examples | Reference |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid | wikipedia.org |

| Lewis Acids | Boron trifluoride (BF₃), Zinc chloride (ZnCl₂), Aluminium chloride (AlCl₃) | wikipedia.org |

One documented method involves the reaction of substituted ortho-nitrotoluene with DMFDMA, followed by reductive cyclization using iron powder in acetic acid and ethanol (B145695) to yield 7-methylindole. guidechem.com Another approach uses a palladium on carbon (Pd/C) catalyst for the hydrogenation and cyclization step. guidechem.com

While the Fischer synthesis is a classic method, modern organometallic catalysis offers highly regioselective alternatives for constructing substituted indoles. A notable example is the rhodium(III)-catalyzed oxidative cross-coupling reaction. acs.orgacs.org This method allows for the direct synthesis of 7-substituted indoles from indoline (B122111) derivatives. acs.org

The process involves the olefination of an N-protected indoline, followed by a one-pot oxidation to form the indole. acs.org The reaction mechanism is believed to proceed via a five-membered rhodacycle intermediate, formed by C(sp²)-H bond activation at the C7 position, which directs the high regioselectivity. acs.org This strategy has been shown to be effective for a broad range of substrates, including those with both electron-donating and electron-withdrawing groups, providing the 7-substituted indoles in moderate to excellent yields. acs.org

Esterification Techniques for the Indole-3-acetate (B1200044) Moiety

Once the 7-methylindole core is established as 7-methylindole-3-acetic acid, the final step is the esterification to form the methyl ester. Several standard and specialized methods are available for this transformation.

A direct and practical method involves the acid-catalyzed esterification of the carboxylic acid with methanol (B129727). For instance, a similar process for deuterating indole-3-acetic acid (IAA) uses deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) at elevated temperatures (60-90 °C), achieving high yields. acs.org This suggests that 7-methylindole-3-acetic acid could be efficiently converted to its methyl ester using methanol and a strong acid catalyst like H₂SO₄.

Other common esterification reagents include:

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): This is a widely used method for esterification under mild conditions. Indole-3-acetic acid has been successfully converted to its methyl ester using DCC, DMAP, and methanol in anhydrous dichloromethane. nih.gov

Methyl Chloroformate: In a two-phase system using a strong base like sodium hydroxide (B78521) and a phase-transfer catalyst, methyl chloroformate can be used to protect the indole nitrogen and simultaneously form the methyl ester of the side chain. nih.gov

Enzymatic Esterification: While more common in biological contexts, enzyme-catalyzed esterification of indole-3-acetic acid is known. Enzymes from sources like Zea mays can catalyze the CoA- and ATP-dependent esterification of IAA to form various esters, demonstrating the biochemical feasibility of this reaction. nih.gov

| Method | Reagents | Key Features | Reference |

| Acid-Catalyzed | Methanol, H₂SO₄ (or D₂SO₄) | Direct, high yield, requires strong acid | acs.org |

| DCC/DMAP Coupling | DCC, DMAP, Methanol | Mild conditions, good for sensitive substrates | nih.gov |

| Acyl Chloride | Methyl Chloroformate, NaOH | Can be performed in a two-phase system | nih.gov |

| Enzymatic | Specific Enzymes, CoA, ATP | Highly specific, biological conditions | nih.gov |

Chemo- and Regioselectivity Considerations in Synthesis

Achieving the desired structure of this compound requires careful control over both chemoselectivity (which functional group reacts) and regioselectivity (where on the molecule the reaction occurs).

The primary challenge is the regioselective functionalization of the indole nucleus. The indole ring is electron-rich, and electrophilic substitution reactions typically occur preferentially at the C3 position, followed by C2 and C5, not C7. nih.gov This makes direct methylation of an indole-3-acetate at the C7 position synthetically difficult. Therefore, synthetic strategies almost always begin with a pre-substituted benzene ring, such as o-toluidine (B26562) or o-nitrotoluene, to ensure the methyl group is correctly placed at the 7-position from the outset. guidechem.comguidechem.com

In the Fischer indole synthesis, regioselectivity becomes a concern when using unsymmetrical ketones. thermofisher.com However, for synthesizing an indole-3-acetic acid derivative, the carbonyl partner is typically a γ-keto acid or its equivalent, which leads to substitution at the C2 and C3 positions, leaving the benzene ring substitution pattern to be determined by the starting phenylhydrazine.

Modern catalytic methods, such as the rhodium(III)-catalyzed synthesis, have been specifically developed to overcome the inherent regioselectivity of the indole ring, providing a powerful tool for accessing less favored isomers like the 7-substituted products. acs.orgacs.org The choice of catalyst and directing group is crucial for achieving high regioselectivity for the C7 position. acs.org

Analogous Synthetic Routes from Related Indole Derivatives

Alternative synthetic pathways can be envisioned starting from related, more readily available indole derivatives.

One potential route starts with commercially available 7-methylindole. The acetate side chain must then be introduced at the C3 position. This is a common transformation in indole chemistry. A typical method involves the Mannich reaction, where 7-methylindole is reacted with formaldehyde (B43269) and dimethylamine (B145610) to form 7-methylgramine. This intermediate can then be treated with sodium cyanide followed by hydrolysis of the resulting nitrile to yield 7-methylindole-3-acetic acid, which is then esterified. orgsyn.org Another approach is the direct reaction of 7-methylindole with glycolic acid in the presence of a base at high temperatures (e.g., 250 °C), a method that has been used for the synthesis of indole-3-acetic acid itself. orgsyn.orgwikipedia.org

A less common, and likely more challenging, route would involve the C7-methylation of a pre-existing indole-3-acetate scaffold, such as methyl indole-3-acetate. As mentioned, direct electrophilic substitution at C7 is difficult to achieve with high selectivity. However, directed ortho-metalation strategies, where the substituent at C3 or the indole nitrogen directs a metalating agent to the C7 position, could potentially be employed, followed by quenching with a methylating agent.

Tryptophan as a Precursor for Indole-3-acetic Acid Derivatives

The biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants, primarily originates from the amino acid tryptophan. nih.gov This conversion occurs through several distinct pathways, which can be broadly categorized as tryptophan-dependent and tryptophan-independent.

Tryptophan-Dependent Pathways: In microorganisms and plants, several tryptophan-dependent pathways for IAA synthesis have been identified. nih.gov These pathways are differentiated by their specific intermediates:

The Indole-3-Pyruvic Acid (IPA) Pathway: This is considered a major route for IAA production in both plants and many bacteria. nih.govpnas.org Tryptophan is first converted to indole-3-pyruvate (IPA) by a tryptophan aminotransferase (TAA family in plants). pnas.org Subsequently, IPA is decarboxylated to indole-3-acetaldehyde (IAAld), a reaction catalyzed by flavin monooxygenases of the YUCCA (YUC) family in plants. pnas.org Finally, an aldehyde dehydrogenase oxidizes IAAld to form IAA. researchgate.net

The Tryptamine (B22526) (TAM) Pathway: In this pathway, tryptophan is decarboxylated to tryptamine by a tryptophan decarboxylase. Tryptamine is then oxidized by an amine oxidase to form indole-3-acetaldehyde, which is subsequently converted to IAA. nih.gov

The Indole-3-Acetamide (B105759) (IAM) Pathway: Primarily found in plant-pathogenic bacteria, this pathway involves the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase. IAM is then hydrolyzed by an amidohydrolase to produce IAA. researchgate.net While plants can produce IAM, the specific pathways for its synthesis are not fully defined. pnas.org

The Indole-3-Acetonitrile (B3204565) (IAN) Pathway: In this pathway, tryptophan is converted to indole-3-acetaldoxime (IAOx). IAOx can then be converted to indole-3-acetonitrile (IAN), which is finally hydrolyzed by a nitrilase to yield IAA. nih.gov

Tryptophan-Independent Pathways: Evidence also suggests the existence of tryptophan-independent pathways for IAA synthesis, particularly in plants like maize and Arabidopsis. mdpi.comnih.gov This route is thought to proceed from an earlier precursor in the tryptophan biosynthesis pathway, such as indole or indole-3-glycerol phosphate. mdpi.comnih.gov This allows organisms to produce IAA even when tryptophan levels are low. While the existence of this pathway is supported by studies on tryptophan auxotrophs, the precise enzymatic steps and their regulation are still under investigation. nih.gov

Enzymatic Methylation Pathways of Indole-3-acetic Acid to its Methyl Ester

The biological activity of IAA can be regulated by its conversion into various conjugates, including its methyl ester, methyl-indole-3-acetate (MeIAA). nih.gov This esterification is a critical step in maintaining auxin homeostasis. It is important to note that while the methylation of the carboxyl group of IAA is well-documented, the enzymatic methylation of the indole ring at the 7th position to form a 7-methylindole-3-acetic acid intermediate has not been described in the context of natural biosynthetic pathways.

The enzymatic methylation of the carboxyl group of IAA is catalyzed by S-adenosyl-L-methionine:(indol-3-yl)acetate carboxyl methyltransferases, commonly known as IAA carboxyl methyltransferases (IAMTs). uniprot.orgnih.gov In Arabidopsis thaliana, the enzyme IAMT1 has been identified and characterized as being responsible for converting IAA into MeIAA. nih.govnih.gov

IAMT1 is part of the SABATH family of methyltransferases, which are known to methylate the carboxyl groups of various small molecules, such as salicylic (B10762653) acid and jasmonic acid. nih.gov The IAMT1 enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the formation of the methyl ester. nih.gov Overexpression of IAMT1 in Arabidopsis leads to a significant reduction in free IAA levels and results in phenotypes associated with auxin deficiency, demonstrating the enzyme's in vivo role in regulating IAA homeostasis. nih.govescholarship.org The expression of IAMT1 is spatially and temporally regulated, particularly during leaf development, suggesting that the methylation of IAA is a key process in controlling auxin-mediated growth and morphology. nih.gov

Hydrolytic Activation and Inactivation by Esterases

The formation of MeIAA is a reversible process. MeIAA is considered an inactive form of auxin, and its biological activity is dependent on its hydrolysis back to free IAA. nih.govresearchgate.net This hydrolytic reaction is catalyzed by a class of enzymes known as esterases.

In Arabidopsis, a family of 20 methyl esterases, designated as the AtMES family, has been identified. nih.govnih.gov Several members of this family have been shown to possess the ability to hydrolyze MeIAA to release free, active IAA. nih.gov

One member, AtMES17, has been particularly well-characterized. nih.govnih.gov Arabidopsis mutants lacking the AtMES17 gene show a decreased sensitivity to exogenously applied MeIAA but retain normal sensitivity to free IAA. nih.govnih.gov This indicates that AtMES17 is a key enzyme responsible for the hydrolysis of MeIAA in vivo. nih.gov Further studies with labeled MeIAA confirmed that these mutants have a reduced capacity to convert MeIAA to IAA. nih.gov Conversely, plants overexpressing AtMES17 exhibit increased sensitivity to MeIAA. nih.govnih.gov The kinetic parameters of AtMES17 show a Km value of 13 µM for MeIAA, indicating a high affinity for its substrate. nih.gov The expression of AtMES17 is highest in the shoot apex, stem, and roots, which are all sites of active auxin signaling. nih.gov These findings collectively demonstrate that the hydrolysis of MeIAA by esterases like AtMES17 is a crucial mechanism for activating the auxin signal and thereby regulating plant growth and development. nih.govresearchgate.net

Microbial Metabolism of Indole Derivatives

The gut microbiota plays a significant role in the metabolism of dietary tryptophan, producing a variety of indole derivatives that have profound effects on host physiology. mdpi.comresearchgate.net A portion of dietary tryptophan that is not absorbed in the small intestine reaches the colon, where it is metabolized by commensal bacteria. nih.gov

The gut microbiota can convert tryptophan into a range of metabolites, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), indole-3-aldehyde (IAld), and 3-methylindole (B30407) (skatole). nih.govnih.gov The formation of these compounds is dependent on the enzymatic capabilities of specific bacterial species.

For instance, bacteria possessing the enzyme tryptophanase, such as Escherichia coli and members of the Bacteroides and Clostridium genera, can directly convert tryptophan to indole. nih.govnih.gov Other bacteria can metabolize tryptophan to IAA through various pathways, similar to those found in plants. nih.gov Clostridium sporogenes, for example, can produce both IAA and IPA from tryptophan. researchgate.net Some research has also pointed to the formation of methylated indoles by gut bacteria. For example, indoles methylated at the 1 and 2 positions have been reported as ligands for the pregnane (B1235032) X receptor (PXR) in vitro. frontiersin.orgresearchgate.net However, the formation of 7-methylated indole derivatives by gut microbiota has not been extensively documented. These microbial-derived indole compounds can act as signaling molecules, influencing the host's immune system, gut barrier function, and even brain activity. nih.govresearchgate.net

Transformation Pathways of Methylated Indoles

The transformation of indoles through methylation is a significant process occurring via both chemical and biocatalytic routes. These pathways are crucial for modifying the properties and functions of the indole core structure.

Chemical N-methylation of indoles has been extensively studied. One green chemistry approach utilizes dimethyl carbonate (DMC) as a non-toxic methylating agent. st-andrews.ac.uk When catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction proceeds exclusively to form N-methylated indoles. st-andrews.ac.uk The proposed mechanism involves the initial formation of an N-methylated-DABCO cation, which then coordinates with indole. Subsequent deprotonation of the indole nitrogen by a methoxy (B1213986) anion facilitates the methyl transfer, regenerating the DABCO catalyst. st-andrews.ac.uk

Another effective method involves the use of quaternary ammonium (B1175870) salts as solid methylating agents. acs.orgnih.gov This protocol has proven effective for the N-methylation of various indole derivatives, tolerating a wide array of functional groups such as halides, ethers, nitro groups, aldehydes, esters, and nitriles. acs.org The reaction is typically performed at elevated temperatures in the presence of a base. nih.gov Computational studies suggest that the reaction proceeds through a concerted methylation-deprotonation pathway. acs.org This method has been successfully applied to the late-stage functionalization of bioactive molecules like melatonin (B1676174), which is methylated exclusively at the indole nitrogen. acs.org

| Substrate (Indole Derivative) | Product | Yield (%) |

| 5-Bromoindole | 5-Bromo-1-methylindole | 96 |

| 5-Chloroindole | 5-Chloro-1-methylindole | 95 |

| 5-Fluoroindole | 5-Fluoro-1-methylindole | 99 |

| 5-Methoxyindole | 5-Methoxy-1-methylindole | 99 |

| 5-Nitroindole | 5-Nitro-1-methylindole | 84 |

| Indole-5-carbaldehyde | 1-Methylindole-5-carbaldehyde | 89 |

| Methyl Indole-5-carboxylate | Methyl 1-Methylindole-5-carboxylate | 97 |

| Indole-5-carbonitrile | 1-Methylindole-5-carbonitrile | 92 |

Table 1: Yields of N-methylation for various substituted indoles using PhMe₃NI as the methylating agent and K₃PO₄ as the base. Reactions were performed on a 0.35 mmol scale at 120 °C for 18 hours. Yields were determined by quantitative ¹⁹F NMR. acs.orgnih.gov

Beyond chemical synthesis, biocatalytic methylation offers high stereo- and regioselectivity. S-adenosyl methionine (SAM)-dependent methyltransferases are a key class of enzymes involved in these transformations. nih.gov The SAM-dependent methyltransferase PsmD from Streptomyces griseofuscus, for instance, is known for its ability to methylate the C3 position of various indole substrates, leading to the formation of a pyrroloindole moiety. nih.gov The enzyme exhibits optimal activity at 35 °C. nih.gov This biocatalytic approach is particularly valuable for the enantioselective synthesis of complex bioactive compounds. nih.gov

Comparative Metabolomic Analysis in Biological Systems

Methylated indoles are subject to various metabolic processes in different biological systems, from plants to bacteria and humans, where their presence and concentration can have significant effects.

In plants, the metabolism of indole-3-acetic acid (IAA), a primary auxin, involves methylation and demethylation. The enzyme IAA carboxyl methyltransferase 1 (IAMT1) in Arabidopsis thaliana can convert IAA into its methyl ester, Methyl Indole-3-acetate (MeIAA). nih.gov MeIAA itself is considered an inactive form of auxin. However, it can be hydrolyzed back to the active IAA by several esterases from the AtMES family, such as AtMES17. nih.gov This reversible transformation suggests a mechanism for regulating auxin homeostasis, where MeIAA may serve as a temporary storage form of IAA, with its low abundance or fast turnover making it difficult to detect endogenously. nih.gov

In bacterial systems, different methylated indoles exhibit varied biological activities. A comparative study on the bactericidal effects of indole derivatives against stationary-phase pathogens demonstrated significant differences based on the position of the methyl group. nih.gov 5-Methylindole was found to be a potent bactericidal agent against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) pathogens. nih.gov Its efficacy was notably higher than that of 2-methylindole (B41428) and the parent compound, indole, which also showed concentration-dependent killing but to a lesser extent. nih.gov The precise mechanism is not fully understood, but it is hypothesized that these compounds may act as proton ionophores, disrupting the electrochemical potential across the bacterial cytoplasmic membrane. nih.gov

| Compound | Target Organism | Concentration (mM) | Survival (%) |

| 5-Methylindole | E. coli | 2 | ~1 |

| 1 | ~10 | ||

| P. aeruginosa | 2 | ~0.1 | |

| 1 | ~1 | ||

| 2-Methylindole | E. coli | 2 | ~10 |

| 1 | ~100 | ||

| P. aeruginosa | 2 | ~10 | |

| 1 | ~100 | ||

| Indole | E. coli | 2 | ~10 |

| 1 | ~100 | ||

| P. aeruginosa | 2 | ~10 | |

| 1 | ~100 |

Table 2: Comparative bactericidal activity of methylated indoles and indole against Gram-negative bacteria in stationary phase after 24 hours of treatment. nih.gov

In the human gut, indole and its derivatives are produced from tryptophan by the intestinal microbiota and are involved in inter- and intra-species bacterial communication. nih.govhmdb.ca These metabolites can be absorbed by the host and act as signaling molecules. nih.gov Methyl indole-3-acetate is recognized as a tryptophan catabolite converted by the gut microbiota. hmdb.ca Alterations in the gut microbiome can lead to changes in the metabolic profile of these compounds. For example, one study reported that children with autism spectrum disorders had lower fecal levels of indole but increased levels of 3-methylindole compared to healthy children, linking these changes to a higher prevalence of Clostridium species. nih.gov

Investigating Potential Plant Hormone Analog Activity and Physiological Roles

This compound is understood as a derivative of the primary plant hormone auxin, indole-3-acetic acid (IAA). hmdb.ca Its biological activity is intricately linked to its role as a precursor or an inactive, transportable form of IAA.

This compound is considered an inactive form of auxin. nih.govnih.gov Its influence on plant physiology is not direct but is mediated through its hydrolysis into the biologically active hormone, indole-3-acetic acid (IAA). nih.govnih.gov This conversion is a critical juncture in auxin homeostasis, allowing the plant to modulate local concentrations of active auxin. researchgate.net The enzyme IAA carboxyl methyltransferase 1 in Arabidopsis can convert IAA into its methyl ester, methyl indole-3-acetate (MeIAA). nih.govnih.gov This process of esterification and subsequent hydrolysis by esterases represents a key mechanism for controlling auxin availability and signaling.

The interplay between MeIAA and active IAA is a component of the broader hormonal crosstalk within the plant. For instance, functional impairment of the enzyme AMI1, which converts indole-3-acetamide to IAA, leads to an increase in the plant's stress status and enhanced accumulation of abscisic acid (ABA), highlighting a link between auxin homeostasis and ABA-related stress responses. nih.gov Furthermore, some signaling pathways, like the one involving the MAP kinase kinase 7 (AtMKK7), have been shown to negatively regulate auxin signaling while promoting defense responses, suggesting a point of crosstalk between growth and defense pathways that could be influenced by the availability of active auxin derived from precursors like MeIAA. nih.gov

The physiological effects of exogenously applied this compound are manifestations of the free IAA generated upon its hydrolysis within plant tissues. nih.govnih.gov Like IAA, MeIAA inhibits root growth in wild-type plants when supplied externally. nih.govnih.gov The regulation of this process occurs at the molecular level through the action of specific hydrolase enzymes.

In Arabidopsis thaliana, a family of 20 methyl esterase (AtMES) enzymes, which are homologs of the salicylic acid binding protein 2 (SABP2) from tobacco, have been identified. nih.govnih.gov Several of these enzymes are capable of hydrolyzing MeIAA to produce IAA. nih.govnih.gov A key enzyme in this process is AtMES17. Research has demonstrated that Arabidopsis mutants (mes17) with a T-DNA insertion in the AtMES17 gene exhibit significantly decreased sensitivity to the root-growth-inhibiting effects of MeIAA, while their sensitivity to free IAA remains the same as wild-type plants. nih.govnih.gov Conversely, plants overexpressing AtMES17 show increased sensitivity to MeIAA but not to IAA, confirming that the enzyme's activity is directly responsible for converting the inactive ester into the active hormone. nih.govnih.gov

Phenotypic analysis of mes17 mutants reveals longer hypocotyls, suggesting a disruption in IAA homeostasis or transport. nih.govresearchgate.net This is further supported by the increased expression of the auxin-responsive reporter gene DR5:β-glucuronidase in these mutants. nih.govresearchgate.net These findings underscore that the enzymatic hydrolysis of MeIAA is a crucial regulatory step in controlling auxin-dependent growth and development. nih.govresearchgate.net

Table 1: Effect of MeIAA on Root Length in Arabidopsis thaliana

| Genotype | Treatment | Observation | Reference |

| Wild-Type | 0.5 µM MeIAA | Significant inhibition of root growth. | nih.gov |

| mes17 mutant | 0.5 µM MeIAA | Decreased sensitivity; root length is consistently longer than wild-type. | nih.gov |

| Wild-Type | 0.5 µM IAA | Significant inhibition of root growth. | nih.gov |

| mes17 mutant | 0.5 µM IAA | Similar sensitivity to wild-type. | nih.gov |

| AtMES17 Overexpressor | 0.5 µM MeIAA | More severe inhibition of root growth compared to wild-type. | nih.gov |

The regulation of auxin levels is closely tied to the plant's ability to manage environmental stress. The conversion of MeIAA to IAA can influence this balance. The enzyme AMIDASE 1 (AMI1) is involved in coordinating the trade-off between plant growth and stress responses by balancing auxin and ABA homeostasis. nih.gov Disruptions in this balance can make plants more susceptible to abiotic stresses. nih.gov

Auxin signaling is emerging as an important factor in plant responses to pathogens and abiotic challenges like osmotic stress. nih.govfrontiersin.org The transcription factor MYB74, which is induced by indole-3-acetamide (a related compound), is known to respond to various stress cues and ABA. frontiersin.org Overexpression of MYB74 leads to reduced plant growth and alters the expression of numerous abiotic stress-related genes, linking auxin biosynthesis pathways to the control of osmotic stress responses. frontiersin.org The interaction between melatonin and IAA also plays a significant role in enhancing plant stress tolerance, with their synergistic action helping to regulate key enzymes and substances involved in stress resistance. nih.gov By providing a controllable source of active IAA, MeIAA metabolism can be considered a component in the complex network that modulates plant growth and stress responses. nih.gov

Enzyme Inhibition and Modulation Studies

Beyond its role in plant physiology, methyl indole-3-acetate has been investigated for its bioactivity in other contexts, including as an enzyme inhibitor. Research has identified methyl indole-3-acetate as an inhibitor of hyaluronidase (B3051955). researchgate.net Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix, and their inhibition is a target in various therapeutic areas.

A study involving secondary metabolites from the bacterium Brevibacillus sp. JNUCC 41 isolated methyl indole-3-acetate and confirmed its hyaluronidase-inhibitory activity. researchgate.net Molecular docking analyses were used to investigate the binding mechanism, demonstrating a strong affinity between the compound and the enzyme's active site. researchgate.net While specific IC₅₀ values for this compound are not detailed in the provided context, other indole derivatives have shown hyaluronidase inhibition with IC₅₀ values in the micromolar range (25-41 µM), suggesting a potential for this class of compounds. nih.gov

The biological activity of this compound in plants is fundamentally dependent on its interaction with carboxylesterases and other hydrolases. nih.govnih.gov These enzymes catalyze the hydrolysis of the C-O ester linkage, releasing free IAA and methanol. nih.govzfin.org

The AtMES family of enzymes in Arabidopsis represents a well-studied group of such hydrolases. nih.govnih.gov Biochemical assays on 15 of the 20 AtMES proteins identified several candidates that could efficiently hydrolyze MeIAA. nih.govnih.gov The protein AtMES17 (encoded by gene At3g10870) was characterized in detail as a putative MeIAA esterase. nih.govnih.gov Kinetic studies determined its Michaelis-Menten constant (Kₘ) for MeIAA to be 13 µM and its catalytic rate constant (kcat) to be 0.18 s⁻¹. nih.govresearchgate.net

The specificity of this interaction is highlighted by experiments showing that mes17 mutant plants hydrolyze significantly less exogenously supplied MeIAA compared to wild-type plants. nih.govnih.gov This demonstrates that AtMES17 is a major, though likely not the only, esterase responsible for activating MeIAA in vivo. nih.govnih.gov

Table 2: Characterized MeIAA Hydrolase in Arabidopsis thaliana

| Enzyme | Gene Locus | Kₘ for MeIAA (µM) | kcat for MeIAA (s⁻¹) | Reference |

| AtMES17 | At3g10870 | 13 | 0.18 | nih.govresearchgate.net |

Receptor Ligand Binding and Signal Transduction Pathways

The ability of a compound to bind to cellular receptors and initiate a cascade of downstream signals is fundamental to its biological effects. For this compound, a key area of research interest is its potential interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in a variety of physiological and pathological processes.

The Aryl Hydrocarbon Receptor (AhR) is a crucial regulator of cellular processes, including immune responses and cell cycle control. nih.gov Its activation by various ligands can lead to a range of biological outcomes. Research into the interaction of methylindoles with the AhR has revealed a complex pattern of modulation. Studies have shown that different methyl-substituted indoles can act as either agonists (activators) or antagonists (inhibitors) of the human AhR. nih.gov For instance, compounds such as 4-methylindole (B103444) and 6-methylindole (B1295342) have been identified as effective agonists, while 3-methylindole and 2,3-dimethylindole (B146702) exhibit antagonist activity. nih.gov

A study on various methylated and methoxylated indoles demonstrated that their effect on AhR transcriptional activity is highly dependent on the specific chemical structure. nih.gov Notably, 2,3,7-trimethylindole (B1347111) was identified as an effective antagonist of the AhR. nih.gov This finding suggests that the presence of a methyl group at the 7-position of the indole ring is compatible with an antagonistic interaction with the AhR. While direct studies on this compound are limited, the data on related methylindoles suggest that it could also function as a modulator of AhR activity, potentially acting as an antagonist. The concept of selective AhR modulators (SAhRMs) has emerged, highlighting that different ligands can induce distinct downstream signaling pathways, leading to varied functional outcomes. nih.gov

To understand the molecular basis of how methylindoles interact with the AhR, computational modeling and docking studies have been employed. nih.gov These in silico methods provide insights into the likely binding modes of ligands within the receptor's binding pocket and can help explain why some compounds act as agonists while others are antagonists. nih.gov

Molecular modeling studies suggest that both agonist and antagonist methylindoles likely share the same binding pocket within the AhR. nih.gov The different functional outcomes are thought to arise from unique binding orientations and interactions with specific amino acid residues within this pocket. nih.gov For the human AhR, key residues involved in these interactions have been identified. nih.gov Computational analysis has also been used to explore the binding of other indole derivatives, such as indirubin (B1684374) and 3-methylindole, to the AhR ligand-binding domain, further elucidating the structural requirements for ligand binding. researchgate.net The recent determination of the cryo-EM structure of the AhR complex provides an experimental model that will enhance the accuracy of in-silico predictions for AhR-ligand interactions. nih.gov

Mechanisms of Antiproliferative Effects in Research Models

A growing body of research indicates that various indole derivatives possess antiproliferative properties, making them of interest in the context of cancer research. The mechanisms underlying these effects often involve the inhibition of cell growth and the induction of programmed cell death, or apoptosis.

The antiproliferative activity of indole compounds has been demonstrated in several cancer cell lines. nih.govmdpi.comnih.gov For example, a series of indole-aryl amide derivatives showed cytotoxic effects against various tumor cell lines, including colon, cervical, breast, and prostate cancer cells. nih.gov One particular compound from this series was found to cause cell cycle arrest in the G1 phase in a malignant colonic cell line. nih.gov Similarly, certain 2-phenylindole (B188600) derivatives have demonstrated strong antiproliferative activity in estrogen receptor-positive breast cancer cells. nih.gov

While the specific molecular targets of this compound in cell growth inhibition are not yet fully elucidated, research on related compounds points to several potential pathways. The inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, is one possible mechanism. For instance, some bis-indolyl analogues have been shown to inhibit CDK1. mdpi.com Given the structural similarities, it is plausible that this compound could exert its antiproliferative effects through similar molecular targets.

In addition to inhibiting cell growth, many indole derivatives have been shown to induce apoptosis in cancer cells. nih.govresearchgate.netnih.gov Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer. The induction of apoptosis is therefore a key mechanism for many anticancer agents.

Studies have shown that certain indole hydrazide derivatives can induce caspase-dependent apoptosis by activating both the intrinsic and extrinsic apoptotic pathways. researchgate.net The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, while the extrinsic pathway is triggered by the binding of death ligands to cell surface receptors. Furthermore, some indole derivatives have been observed to increase the expression of the pro-apoptotic protein Bax and decrease the levels of the anti-apoptotic protein Bcl-2, thereby promoting cell death. researchgate.net The methyl ester derivative of indomethacin, another indole compound, has been shown to cause DNA fragmentation and the degradation of PARP and pro-caspase 3, all hallmarks of apoptosis, in leukemia cells. nih.gov These findings suggest that a likely mechanism for the antiproliferative effects of this compound involves the activation of apoptotic signaling cascades.

Lipid Metabolism Pathway Interactions

Emerging evidence suggests that indole derivatives may also play a role in regulating lipid metabolism. This is a significant area of research, as dysregulated lipid metabolism is a hallmark of various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD).

A study investigating the effects of indole-3-acetic acid (IAA), a compound structurally very similar to this compound, found that it could alleviate NAFLD in mice fed a high-fat diet. nih.gov The protective effects of IAA were associated with an amelioration of insulin (B600854) resistance and improvements in lipid metabolism. nih.gov Specifically, IAA treatment was found to mitigate the high-fat diet-induced increase in liver triglycerides and cholesterol. nih.gov This was accompanied by the downregulation of genes involved in lipogenesis, the process of synthesizing fatty acids. nih.gov

Furthermore, research has indicated that the Aryl Hydrocarbon Receptor (AhR), a potential target of this compound, plays a crucial role in glucose, lipid, and cholesterol metabolism in the liver. nih.govfrontiersin.org Activation of the AhR has been shown to reduce hepatic lipogenesis. nih.govfrontiersin.org Given these findings, it is conceivable that this compound could interact with and influence lipid metabolism pathways, potentially through the modulation of AhR activity.

Data Tables

Table 1: Investigated Biological Activities of Selected Indole Derivatives

| Compound/Derivative Class | Investigated Activity | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Methylindoles | AhR Modulation | Human cell lines | Identified as agonists and antagonists of human AhR. | nih.gov |

| 2,3,7-trimethylindole | AhR Antagonism | Human cell lines | Effective antagonist of AhR. | nih.gov |

| Indole-aryl amides | Antiproliferation | Cancer cell lines | Exhibited cytotoxicity and induced G1 phase cell cycle arrest. | nih.gov |

| 2-phenylindoles | Antiproliferation, Apoptosis | Breast cancer cells | Demonstrated strong antiproliferative activity and induced apoptosis. | nih.gov |

Impact on Lipid Peroxidation Processes

The interaction of indole-3-acetic acid (IAA) and its derivatives with lipid peroxidation processes reveals a complex and context-dependent mechanism. Research on IAA analogues demonstrates their capacity to induce lipid peroxidation in artificial membrane systems. When activated by horseradish peroxidase (HRP), IAA and its more readily oxidized analogues have been shown to cause lipid peroxidation in liposomes. nih.gov This effect, however, was not observed in the membranes of hamster fibroblasts, suggesting that the pro-oxidative activity may not be a direct universal effect on biological membranes. nih.gov

Further investigation into the mechanism suggests that the cytotoxicity of these compounds, when activated by HRP, is not directly correlated with the rate of activation. The protective effect of the hydrophilic vitamin E analogue, Trolox, against this cytotoxicity indicates that the damaging reactive species are likely intercepted in the aqueous phase. nih.gov This finding, combined with the lack of lipid peroxidation in cellular membranes, points towards the involvement of unknown electrophilic oxidation products that react with intracellular targets, rather than a direct attack by free radicals on lipids. nih.gov

In contrast, other studies highlight the anti-oxidative potential of IAA. Research has shown that IAA can ameliorate lipopolysaccharide (LPS)-induced generation of reactive oxygen species (ROS) in macrophage cell lines. nih.govmdpi.com This anti-oxidative effect is attributed to the induction of heme oxygenase-1 (HO-1) and the direct neutralization of free radicals. nih.govmdpi.com The seemingly contradictory observations of pro-oxidant and anti-oxidant activities suggest that the net effect of IAA and its derivatives on lipid peroxidation is finely balanced and depends on the specific biological environment, including the presence of activating enzymes like peroxidases and the cellular antioxidant capacity.

While direct studies on this compound are limited, the behavior of its parent compound, IAA, provides a foundational understanding. The "7-methyl" substitution on the indole ring may influence its electrochemical properties and interaction with enzymes, thereby potentially modulating its impact on lipid peroxidation.

| Compound Studied | System | Observation | Implied Mechanism |

| Indole-3-acetic acid (IAA) and analogues | Liposomes with Horseradish Peroxidase (HRP) | Caused lipid peroxidation | Formation of electrophilic oxidation products |

| Indole-3-acetic acid (IAA) and analogues | Hamster Fibroblast Membranes | No detectable lipid peroxidation | Cytotoxicity from aqueous phase radicals, not direct lipid attack |

| Indole-3-acetic acid (IAA) | RAW264.7 Macrophages | Attenuated LPS-induced ROS generation | Induction of HO-1 and direct free radical scavenging |

Role in Broader Metabolic Networks

This compound is situated within broader metabolic networks, primarily linked to tryptophan metabolism and its function as a plant hormone analogue. As a derivative of indole-3-acetic acid (IAA), it is considered a metabolite within these pathways. nih.gov

In other biological systems, IAA is known as a tryptophan-derived metabolite produced by gut microbiota. nih.govmdpi.com This positions this compound within the metabolic network of tryptophan, an essential amino acid with diverse biological functions. The production of IAA by gut bacteria can influence host physiology, including immune responses. nih.govmdpi.comfrontiersin.org While the specific role of the 7-methylated form in this context is not extensively studied, its potential to be hydrolyzed to the active form suggests it could act as a precursor or storage form of the signaling molecule.

The metabolism of related indole compounds, such as 3-methylindole (skatole), involves cytochrome P450-catalyzed activation. researchgate.net This highlights the potential for indole derivatives to be transformed into reactive intermediates that can interact with various cellular components, further integrating them into complex metabolic and signaling pathways. researchgate.net

| Compound | Biological Role/Metabolic Context | Key Processes |

| This compound | Inactive plant hormone conjugate | Hydrolysis to active 7-Methylindole-3-acetic acid by esterases |

| 7-Methylindole-3-acetic acid | Plant growth regulator (auxin analogue) | Promotes root development, cell elongation, and division |

| Indole-3-acetic acid (IAA) | Tryptophan metabolite (gut microbiota), Plant hormone | Influences plant growth and development, Modulates host immune responses |

| 3-Methylindole (Skatole) | Tryptophan metabolite | Cytochrome P450-mediated metabolic activation |

Structure Activity Relationship Sar and Analog Development

Influence of Methyl Substitution at the C7 Position on Biological Activity

The introduction of substituents on the benzene (B151609) portion of the indole (B1671886) ring can significantly modulate the biological activity of auxin analogs. The C7 position is of particular interest in SAR studies.

| Substitution at Indole Ring | Observed Effect on Biological Activity | Reference |

| Methyl group at C7 | Acts as a plant growth regulator, enhances root development. | chemimpex.com |

| Chlorine atoms at C4 and C7 | Drastically reduced biological activity in Avena coleoptile test. | researchgate.net |

| Methyl group on other indole scaffolds | Can contribute to a better pharmacokinetic profile. | nih.gov |

Significance of the Methyl Ester Functionality in Bioavailability and Activity

The conversion of the carboxylic acid group of IAA to a methyl ester (forming Methyl-indole-3-acetate or MeIAA) is a key metabolic process that regulates auxin activity. nih.gov MeIAA is generally considered to be an inactive form of auxin. nih.govnih.gov Its biological effects are typically manifested upon its hydrolysis back to the free, active IAA by plant esterases. nih.gov This conversion mechanism effectively makes MeIAA a prodrug that releases the active hormone within plant tissues.

The presence of the methyl ester significantly alters the physicochemical properties of the molecule, primarily by increasing its lipophilicity and reducing its polarity compared to the free acid. This change has profound implications for its transport and bioavailability. While the polar IAA requires specific influx and efflux carriers for transport across cell membranes, the less polar MeIAA can diffuse more freely, independent of these carrier systems. researchgate.net

The biological potency of exogenously applied MeIAA can vary depending on the plant organ and the specific developmental context, which is largely attributed to the differential expression and activity of MeIAA esterases in different tissues. nih.gov For example, in Arabidopsis, MeIAA was found to be more potent than IAA in inhibiting hypocotyl elongation, but less potent in inhibiting primary root elongation. nih.govnih.gov This suggests that the capacity to hydrolyze MeIAA to active IAA is higher in the hypocotyl than in the primary root. The regulation of IAA methylation, catalyzed by enzymes like IAMT1 (IAA CARBOXYLMETHYLTRANSFERASE1), is a critical component of auxin homeostasis, and its disruption can lead to significant developmental changes. nih.govnih.gov Further research has shown that reducing the activity of IAMT1 can enhance tolerance to heat-induced male sterility in Arabidopsis, indicating that preventing the conversion of IAA to its methyl ester can be advantageous under certain environmental stress conditions. nih.gov

| Compound | Relative Potency in Hypocotyl Elongation Inhibition | Relative Potency in Primary Root Elongation Inhibition | Transport Mechanism |

| Indole-3-acetic acid (IAA) | Standard | More Potent | Carrier-mediated polar transport |

| Methyl-indole-3-acetate (MeIAA) | More Potent | Less Potent | Carrier-independent diffusion |

Design and Synthesis of Novel Analogues for Mechanistic Elucidation

The chemical tractability of the indole scaffold allows for the design and synthesis of a wide array of novel analogues to explore the mechanisms of action and to develop compounds with new biological activities. Synthetic strategies often target the indole ring, the side chain, and the carboxyl group for modification.

Researchers have developed numerous synthetic routes to create diverse indole derivatives. For example, a new class of indole acetic acid sulfonate derivatives has been synthesized and evaluated for inhibitory activity against ectonucleotidases, demonstrating the utility of the indole scaffold in developing enzyme inhibitors. nih.gov In another area, the synthesis of bisindole compounds has been pursued to create small molecule HIV-1 fusion inhibitors, where substitutions on the indole ring and variations in the linkage between indole units were systematically explored to optimize activity. nih.gov

Other synthetic approaches include:

Three-component reactions that allow for the efficient, one-pot construction of structurally diverse C3-alkylated indole derivatives. rsc.org

The synthesis of fused pyrroles from indole precursors to generate compounds with potential anti-inflammatory activity. researchgate.net

The preparation of 5,6,7-trimethoxy indoles as building blocks for creating analogs of other complex natural products, showcasing the indole's role as a versatile A-ring substitute in medicinal chemistry. unca.edu

These synthetic efforts provide essential tools for elucidating the biochemical pathways and molecular targets of indole-based compounds, extending their application beyond plant biology into fields like pharmacology and materials science.

| Analog Class | Synthetic Goal / Application | Reference |

| Indole Acetic Acid Sulfonates | Ectonucleotidase inhibitors | nih.gov |

| Bisindoles | HIV-1 fusion inhibitors | nih.gov |

| Fused Pyrroles | Anti-inflammatory agents | researchgate.net |

| C3-Alkylated Indoles | General one-pot synthesis for structural diversity | rsc.org |

| 5,6,7-Trimethoxy Indoles | Bioactive natural product analogs | unca.edu |

Computational Chemistry Approaches to Predict SAR

Computational chemistry has become an indispensable tool for predicting and rationalizing the structure-activity relationships of indole derivatives. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide insights into how these molecules interact with their biological targets at an atomic level.

Molecular docking studies are frequently employed to predict the binding modes and affinities of novel indole compounds to their target proteins. For instance, docking was used to interpret the biological activities of newly synthesized indole derivatives as anti-inflammatory agents, with the computational results complementing the in vivo data. researchgate.net Similarly, in the development of HIV-1 inhibitors, docking calculations successfully identified a consensus binding pose for a series of active compounds, and the rank order of binding energies correlated with the observed biological activity. acs.org

In silico screening, combining molecular docking and MD simulations, has been used to evaluate the inhibitory potential of new indole-based hydrazone derivatives against enzymes like acetylcholinesterase, guiding the synthetic efforts toward the most promising candidates. researchgate.net These computational approaches are often reviewed in the context of specific classes of compounds, such as indole-2 and 3-carboxamides, to understand their interactions with various enzymes and to build robust SAR models. nih.gov By simulating the dynamic behavior of the ligand-protein complex, MD can further refine docking poses and provide a more accurate picture of the binding interactions that govern biological activity.

| Computational Method | Application in Indole SAR | Key Finding / Purpose | Reference(s) |

| Molecular Docking | Predicting binding of anti-inflammatory indole derivatives. | Docking results were complementary with in vivo biological activity. | researchgate.net |

| Molecular Docking | Identifying binding pose of indole-based HIV-1 inhibitors. | Found a consensus pose with rank order matching biological activity. | acs.org |

| Molecular Docking & Dynamics | Screening of indole-based hydrazones as enzyme inhibitors. | Guided synthesis by predicting inhibitory ability against target enzymes. | researchgate.net |

| Computer Modeling Reviews | Analyzing SAR of indole-carboxamides as enzyme inhibitors. | Elucidate interaction modes to build robust SAR models. | nih.gov |

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Analysis for Structural and Conformational Elucidation

Spectroscopic methods are fundamental in determining the precise chemical structure and conformation of Methyl 7-Methylindole-3-acetate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to map the hydrogen and carbon framework of the molecule. For instance, in the ¹H NMR spectrum of a related compound, 3,4-dimethyl-1H-indole, specific chemical shifts (δ) are observed for the different protons in the molecule, such as the singlet for the NH proton and distinct signals for the aromatic and methyl protons. rsc.org Similarly, ¹³C NMR provides information on the carbon skeleton. The chemical shifts in these spectra are influenced by the electronic environment of each nucleus, allowing for a detailed structural assignment. rsc.org For 7-Methylindole (B51510), the proton NMR spectrum provides characteristic signals for the methyl group and the protons on the indole (B1671886) ring. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. scbt.com Electron ionization (EI) is a common method used to generate a mass spectrum, which shows the mass-to-charge ratio of the molecular ion and various fragment ions. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. researchgate.net For instance, the molecular weight of 7-Methylindole-3-acetic acid is 189.21 g/mol with a molecular formula of C₁₁H₁₁NO₂. scbt.com Different ionization techniques like electrospray ionization (ESI) can also be used, particularly when coupling mass spectrometry with liquid chromatography (LC-MS). nih.gov

| Technique | Information Obtained | Example Application |

|---|---|---|

| ¹H NMR | Provides information about the proton environment and connectivity. | Identification of signals corresponding to the methyl group and indole ring protons. chemicalbook.com |

| ¹³C NMR | Reveals the carbon framework of the molecule. | Assignment of carbon signals for the indole and acetate (B1210297) moieties. rsc.org |

| Mass Spectrometry (MS) | Determines molecular weight and elemental composition. | Confirmation of the molecular formula C₁₁H₁₁NO₂. scbt.comnist.gov |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the interaction of this compound with biological targets, such as proteins and enzymes.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. This technique is used to understand the binding mode and affinity of indole derivatives to their target proteins. For example, docking studies have been performed on indole-based compounds to investigate their interactions with receptors like the nicotinic acetylcholine (B1216132) receptor. jocpr.com The process involves generating various conformations of the ligand and fitting them into the active site of the protein, followed by scoring the different poses to identify the most favorable binding mode. jocpr.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding and conformational changes that may occur. These simulations can be used to study the behavior of indole-containing peptides and their interactions with cell membranes, helping to understand their mechanism of action. nih.gov By simulating the movement of atoms over time, MD can reveal how the ligand and protein adapt to each other upon binding and the energetic contributions of different interactions. nih.gov

| Technique | Purpose | Key Findings |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Identifies key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). jocpr.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the ligand-protein complex. | Assesses the stability of the complex and reveals conformational changes upon binding. nih.govnih.gov |

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays are essential for determining the effect of this compound on the activity of specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound.

For example, assays have been developed to measure the enzymatic conversion of indoleacetic acid (IAA) to 3-methylindole (B30407) by enzymes from Lactobacillus species. nih.gov Such assays typically involve incubating the enzyme with its substrate and the test compound, followed by quantifying the amount of product formed or substrate consumed over time. To investigate the potential role of this compound as a substrate or inhibitor, its effect on the activity of relevant enzymes, such as esterases, can be evaluated. nih.gov The results of these assays, often expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), provide a quantitative measure of the compound's potency. For instance, a related compound, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, is an inhibitor of 5-lipoxygenase. medchemexpress.com

Gene Expression Analysis in Response to Compound Exposure

To understand the cellular response to this compound, gene expression analysis techniques like reverse transcription-polymerase chain reaction (RT-PCR) and microarrays are employed. These methods measure changes in the expression levels of specific genes following exposure to the compound.

For instance, studies on the plant hormone auxin (indole-3-acetic acid), a related compound, have utilized gene expression analysis to identify auxin-responsive genes. nih.gov Microarray analysis has been used to study the expression of genes involved in auxin homeostasis and transport. nih.gov Similarly, investigating the effect of this compound on the expression of genes involved in specific cellular pathways could provide insights into its biological function. For example, studies have analyzed gene expression changes in response to DNA methylation in asthma, a complex disease where environmental and genetic factors interact. nih.gov

Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. By replacing one or more atoms in this compound with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can follow its conversion into various metabolites using mass spectrometry or NMR.

This approach has been used to study the metabolism of tryptophan, a precursor to indole compounds, by gut microbiota. hmdb.ca For example, [¹⁴C]MeIAA (the methyl ester of IAA) has been used to trace its hydrolysis in plants. nih.gov Similarly, using isotopically labeled this compound would allow for the identification of its metabolic products and the elucidation of the metabolic pathways it enters. This technique is crucial for understanding the compound's role in cellular metabolism and its potential interactions with endogenous metabolic networks. nih.govspringernature.com

Future Research Trajectories and Implications for Basic Science

Elucidating the Precise Physiological Functions of Methyl 7-Methylindole-3-acetate

Key research questions will involve:

Bioassays for Auxin Activity: Classic plant biology assays, such as root elongation inhibition and hypocotyl elongation promotion in model organisms like Arabidopsis thaliana, will be essential to determine if exogenously applied this compound elicits auxin-like responses.

Comparative Analysis: The physiological effects should be directly compared with those of IAA, Methyl indole-3-acetate (B1200044) (MeIAA), and 7-Me-IAA. This will help distinguish the effects of the 7-methyl group from the effects of the methyl ester modification.

Tissue-Specific Responses: As a pro-hormone, the compound's lipophilicity may be altered compared to its free-acid form, potentially leading to differential uptake and distribution within plant tissues. Investigating its effects on various developmental processes, such as lateral root formation, apical dominance, and vascular development, could reveal unique, tissue-specific functions not achievable with direct application of 7-Me-IAA.

Exploring Novel Enzymatic Biotransformation Pathways

For this compound to function as a pro-auxin, it must be hydrolyzed in vivo to release 7-Me-IAA. This biotransformation is presumed to be catalyzed by specific enzymes. Research in this area will likely parallel the discoveries made for MeIAA, the methyl ester of IAA. In Arabidopsis, MeIAA is known to be an inactive form of IAA that is hydrolyzed and activated by a family of carboxylesterases, such as AtMES17 nih.gov.

Future studies should focus on:

Identification of Hydrolases: Utilizing protein homology searches based on known MeIAA esterases (like the AtMES family) to identify candidate enzymes in various plant species that could hydrolyze this compound nih.gov.

In Vitro Enzymatic Assays: Expressing candidate hydrolase enzymes recombinantly and performing in vitro assays to confirm their ability to specifically convert this compound to 7-Me-IAA. This would involve measuring substrate affinity (Km) and catalytic efficiency (kcat).

Genetic Analysis: Creating knockout or knockdown mutants for the identified esterase genes in model plants. These mutants would be expected to show reduced sensitivity to this compound while retaining normal sensitivity to 7-Me-IAA, providing conclusive evidence of the biotransformation pathway nih.gov.

| Research Objective | Experimental Approach | Expected Outcome |

| Confirm Pro-Auxin Activity | Root and hypocotyl elongation bioassays in Arabidopsis. | Determination of auxin-like physiological effects. |

| Identify Hydrolyzing Enzymes | Homology screening and in vitro biochemical assays with recombinant proteins. | Identification of specific carboxylesterases responsible for activation. |

| Validate In Vivo Pathway | Analysis of knockout mutants for candidate esterase genes. | Confirmation of the enzyme's role in mediating the compound's effects. |

Characterization of Unidentified Molecular Targets and Signaling Networks

The ultimate molecular targets of this compound are expected to be the components of the core auxin signaling pathway, which are acted upon by its hydrolyzed product, 7-Me-IAA. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as co-receptors nih.govoup.com. This binding promotes the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs) and initiating downstream gene expression nih.gov.

Research should be directed toward:

Receptor Binding Affinity: Investigating the binding affinity of 7-Me-IAA (the active form) to various TIR1/AFB receptor proteins. The presence of the methyl group at the 7-position on the indole (B1671886) ring could alter the binding specificity or affinity for different receptor family members compared to IAA, potentially leading to a unique downstream signaling cascade and distinct physiological outcomes.

Transcriptomic Analysis: Performing RNA-sequencing on plants treated with this compound versus 7-Me-IAA and IAA. This would reveal whether the 7-methylated form activates a different subset of auxin-responsive genes, pointing toward a specialized signaling network.

Structure-Activity Relationship Studies: The compound itself is a valuable tool for understanding the structural requirements of the auxin binding pocket in TIR1/AFB proteins. Comparing how substitutions on the indole ring affect receptor interaction is key to designing more specific synthetic auxins nih.gov.

Development as a Research Tool for Probing Indole-Mediated Biological Processes

One of the most promising applications for this compound is its potential as a specialized chemical tool for basic science. Synthetic auxins and their derivatives have long been instrumental in dissecting the complex roles of auxin in plant development nih.govnih.gov. As a pro-hormone, this compound could offer a way to bypass transport limitations or deliver its active payload in a spatially or temporally controlled manner.

Key advantages to be explored include:

Enhanced Tissue Penetration: The methyl ester group increases the lipophilicity of the molecule, which may facilitate its passage across cell membranes. This could allow researchers to study auxin effects in tissues that are normally difficult to access with charged molecules like 7-Me-IAA.

Conditional Activation: The activity of this compound is dependent on the presence and activity of specific hydrolyzing enzymes. This creates an opportunity for tissue-specific auxin responses, as the compound will only be activated in cells expressing the appropriate esterases.

Uncoupling Transport from Signaling: By applying an inactive, transportable form, researchers can study the effects of localized auxin activation, helping to separate the processes of long-distance auxin transport from the immediate downstream signaling events.

Contribution to the Fundamental Understanding of Indole Metabolism and Signaling

The study of synthetic analogs like this compound is crucial for building a complete picture of auxin biology. Auxin homeostasis is tightly regulated through a complex interplay of biosynthesis, transport, degradation, and conjugation nih.govwendyannpeer.com. Investigating how plants process this novel synthetic compound can provide significant insights into the specificity and plasticity of these regulatory networks.

This research will contribute to:

Understanding Enzyme Specificity: Determining which esterases can or cannot hydrolyze this compound sheds light on the substrate specificity of the enzymes involved in auxin conjugate hydrolysis oup.com.

Mapping Structure-Function Relationships: By comparing the activity of IAA, 7-Me-IAA, and their respective methyl esters, scientists can better understand how modifications to the indole ring (7-methyl group) and the carboxyl side chain (methyl ester) independently and collectively influence transport, metabolism, and receptor binding.

Designing Novel Plant Growth Regulators: A deeper understanding of how synthetic auxins are perceived and metabolized by the plant will enable the rational design of new agrochemicals with improved efficacy, selectivity, and environmental profiles researchgate.netstudy.com.

Q & A

Basic: What are the recommended synthetic routes for Methyl 7-Methylindole-3-acetate, and how can purity be optimized?

Methodological Answer:

this compound is typically synthesized via esterification of 7-methylindole-3-acetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Reagent Selection: Use high-purity (>97%) starting materials, as noted in reagent catalogs for related indole derivatives .

- Purification: Employ silica gel chromatography or recrystallization. Verify purity via GC or HPLC (e.g., >99% purity criteria for similar esters) .

- Storage: Store at 0–6°C to prevent degradation, as recommended for structurally analogous compounds .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze -NMR for indole proton signals (e.g., aromatic protons at δ 6.8–7.5 ppm) and methyl ester groups (δ 3.6–3.8 ppm). -NMR confirms carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 188.07 (M) and fragmentation patterns indicative of ester cleavage .

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 280 nm) for purity assessment .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Meta-Analysis: Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as assay conditions (e.g., cell lines, concentrations) .

- Dose-Response Validation: Replicate experiments with standardized protocols (e.g., IC₅₀/EC₅₀ determination using triplicate measurements) .

- Statistical Rigor: Report effect sizes and confidence intervals instead of relying solely on p-values to contextualize discrepancies .

Advanced: What experimental design strategies optimize yield in this compound synthesis?

Methodological Answer:

- Design of Experiments (DOE): Use factorial designs to assess variables (e.g., temperature, catalyst concentration). For example, a 2² factorial design can identify optimal reflux conditions .

- Kinetic Studies: Monitor reaction progress via TLC or in situ FTIR to terminate reactions at maximal yield .

- Scale-Up Considerations: Maintain stoichiometric ratios and solvent volumes during scaling, as deviations commonly reduce efficiency in esterifications .

Basic: How should stability studies for this compound be conducted?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC every 30 days .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

- Storage Recommendations: Use amber vials at 0–6°C, as specified for related indole esters .

Advanced: What computational methods support structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Molecular Docking: Simulate binding interactions with target proteins (e.g., auxin receptors) using AutoDock Vina or Schrödinger Suite .

- QSAR Modeling: Develop regression models correlating substituent positions (e.g., methyl at C7 vs. C6) with bioactivity data from analogs .

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors, as advised for volatile esters .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and absorb liquids using vermiculite .

Advanced: How can researchers address spectral overlap in NMR analysis of methyl-substituted indole derivatives?

Methodological Answer:

- 2D NMR Techniques: Use HSQC or COSY to resolve overlapping aromatic signals, particularly in regions with multiple methyl groups .

- Isotopic Labeling: Synthesize -labeled analogs (e.g., methyl-) to track specific groups .

- Dynamic NMR: Conduct variable-temperature experiments to separate broadened peaks caused by conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.